3-(Hydroxymethyl)-5-methoxy-2-methylhexanedial
Overview
Description
Dialdehyde starch is a polysaccharide derived from starch through chemical modification. This compound has found various applications, particularly in the paper industry, where it improves the wet strength of consumer products like toilet paper and paper towels .
Mechanism of Action
- Its primary targets are bacterial cells, where it exhibits antimicrobial activity .
- Unlike glutaraldehyde, DAS has low toxicity .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
Dialdehyde starch is typically prepared through the oxidation of starch using sodium periodate (NaIO4). The reaction selectively cleaves the C2-C3 bond in the pyranose ring of the starch molecule, resulting in the formation of dialdehyde groups . The reaction conditions can be optimized by adjusting the quantity of the oxidizing agent and the reaction time. For instance, a new approach involves using microwave irradiation and potassium iodate as a milder oxidizing agent, which allows for the preparation of dialdehyde starch in a shorter time . Industrial production methods often involve acid hydrolysis and oxidation, using corn starch as the raw material and hydrochloric acid as the acid solution .
Chemical Reactions Analysis
Dialdehyde starch undergoes various chemical reactions, including:
Scientific Research Applications
Dialdehyde starch has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Dialdehyde starch can be compared with other similar compounds, such as:
Glutaraldehyde: Both dialdehyde starch and glutaraldehyde are used as cross-linking agents.
Oxidized Starch: While oxidized starch contains carboxyl groups, dialdehyde starch contains aldehyde groups, which provide different reactivity and applications.
Dialdehyde Cellulose: Similar to dialdehyde starch, dialdehyde cellulose is prepared through periodate oxidation and contains aldehyde groups.
Dialdehyde starch stands out due to its biodegradability, lower toxicity, and versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(hydroxymethyl)-5-methoxy-2-methylhexanedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(4-10)8(5-11)3-9(6-12)13-2/h4,6-9,11H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUJSKXEWCWUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(CC(C=O)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925584 | |
Record name | 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9047-50-1, 12653-84-8 | |
Record name | Dialdehyde starch | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009047501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does dialdehyde starch interact with its target molecules?
A1: Dialdehyde starch primarily interacts with target molecules through its reactive aldehyde groups. These aldehydes can form covalent bonds, specifically Schiff base linkages, with amine groups present in proteins, amino acids, and other molecules containing primary amines. [, , , , , , , ] For instance, in collagen, DAS reacts with the ε-amino groups of lysine and hydroxylysine residues, leading to crosslinking and modification of the collagen matrix. [, ] This interaction is exploited in various applications, such as enhancing the mechanical properties of biomaterials and immobilizing enzymes.
Q2: What is the molecular formula and weight of dialdehyde starch?
A2: The molecular formula of dialdehyde starch is (C6H8O5)n, where 'n' represents the degree of polymerization. Unlike native starch, which is a homopolymer of glucose, DAS is a heteropolymer composed of erythrose and glyoxal units, formed due to the cleavage of the C2-C3 bond in the glucose units during oxidation. [, ] The molecular weight of DAS varies depending on the source of starch, the degree of oxidation, and the method of preparation. It is typically lower than the parent starch due to the cleavage of glycosidic bonds during oxidation. [, , ]
Q3: What spectroscopic data can be used to characterize dialdehyde starch?
A3: Several spectroscopic techniques are employed to characterize dialdehyde starch, including:
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups and monitor changes in the starch structure upon oxidation. The appearance of a characteristic peak at around 1725-1750 cm−1, corresponding to the stretching vibration of the carbonyl group (C=O) in the aldehyde, confirms the successful oxidation of starch to DAS. [, , , , , ]
- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR can provide detailed structural information, including the degree of oxidation, the distribution of aldehyde groups, and the presence of other functional groups. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the oxidation process and determine the concentration of DAS based on the absorbance of the aldehyde groups. []
Q4: How does the stability of dialdehyde starch affect its applications?
A4: The stability of DAS is influenced by factors such as pH, temperature, and the presence of moisture. [, , , , ] It tends to degrade under alkaline conditions and elevated temperatures. [] Understanding the stability profile is crucial for optimizing its application in various fields. For example, in food packaging, DAS-based films need to maintain their integrity and functionality under different storage conditions. [, ]
Q5: What are some examples of material compatibility with dialdehyde starch?
A5: Dialdehyde starch exhibits compatibility with a range of materials, including:
- Natural Polymers: DAS readily interacts with other natural polymers like chitosan, gelatin, and cellulose. This property is utilized in developing biodegradable films, hydrogels, and other biomaterials with enhanced properties. [, , , , , , ]
- Synthetic Polymers: DAS can be blended with synthetic polymers like polyvinyl alcohol (PVA) and high-density polyethylene (HDPE) to improve their properties such as water resistance, mechanical strength, and biodegradability. [, , ]
- Inorganic Materials: DAS can be used to modify the surface of inorganic materials like iron oxide nanoparticles, enhancing their stability and functionality for applications such as water treatment. []
Q6: What are the main applications of dialdehyde starch?
A6: Dialdehyde starch finds applications in diverse fields due to its unique properties:
- Biomaterials: DAS is employed as a crosslinking agent to improve the mechanical strength, thermal stability, and water resistance of biomaterials like collagen and gelatin films. These materials find applications in wound dressings, drug delivery systems, and tissue engineering. [, , , , , , ]
- Paper Industry: DAS acts as a strengthening agent in papermaking, enhancing the dry and wet strength of paper. It can also improve the printability and water resistance of paper products. [, ]
- Adhesives: DAS can be used as a component in adhesives for various applications, including plywood, particleboard, and corrugated cardboard. Its reactive aldehyde groups form covalent bonds with wood fibers and other materials, providing strong adhesion. [, , , ]
- Environmental Remediation: DAS and its derivatives have shown promise in removing heavy metal ions from wastewater and contaminated soils. The aldehyde groups can chelate with metal ions, forming complexes that can be easily separated. [, , , , ]
- Textile Industry: DAS is explored as a sizing agent in the textile industry to improve the strength and handle of yarns. It can also enhance the dye uptake and wash fastness of fabrics. []
Q7: How can the stability of dialdehyde starch be improved?
A7: Various strategies can be employed to improve the stability of DAS:
- Control of pH: Since DAS is prone to degradation under alkaline conditions, maintaining a slightly acidic or neutral pH during storage and application can enhance its stability. [, ]
Q8: What are the safety considerations associated with dialdehyde starch?
A11: While generally considered safe for many applications, DAS's safety profile depends on the degree of oxidation and the specific use. High concentrations of DAS have shown some toxicity in certain studies. [] Furthermore, the potential release of unreacted aldehyde groups from DAS-modified materials raises concerns about cytotoxicity and biocompatibility, especially for biomedical applications. [] Thorough toxicological evaluations and risk assessments are essential to ensure the safe use of DAS in various applications.
Q9: How is the quality of dialdehyde starch controlled?
A9: Quality control of DAS involves monitoring various parameters, including:
- Aldehyde Content: The degree of oxidation, represented by the aldehyde content, is a critical quality attribute that influences the reactivity and properties of DAS. Titration methods are commonly employed to determine the aldehyde content. [, , , , ]
- Molecular Weight: The molecular weight of DAS affects its viscosity, solubility, and film-forming properties. Gel permeation chromatography (GPC) is often used to determine the molecular weight distribution of DAS. [, ]
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